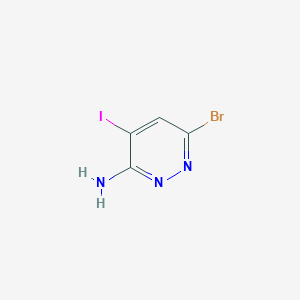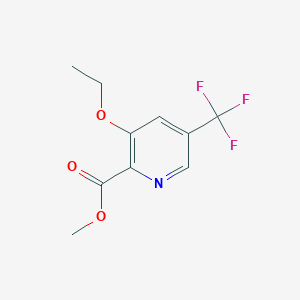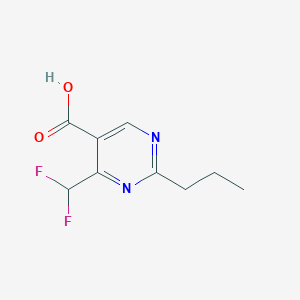![molecular formula C10H13F3O3 B15328903 Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15328903.png)
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate is a synthetic organic compound characterized by its unique spirocyclic structure. The presence of a trifluoromethyl group and an oxaspiro ring system makes it an interesting subject for research in various fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity while minimizing the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different chemical applications .
Applications De Recherche Scientifique
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The spirocyclic structure provides rigidity, which can improve binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-azaspiro[2.5]octane-1-carboxylate: Similar spirocyclic structure but with an azaspiro ring instead of an oxaspiro ring.
Methyl 6-(difluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
Methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity, compared to its analogs .
Propriétés
Formule moléculaire |
C10H13F3O3 |
|---|---|
Poids moléculaire |
238.20 g/mol |
Nom IUPAC |
methyl 6-(trifluoromethyl)-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H13F3O3/c1-15-8(14)7-9(16-7)4-2-6(3-5-9)10(11,12)13/h6-7H,2-5H2,1H3 |
Clé InChI |
CCVGJKRBJPRGQN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2(O1)CCC(CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-amino-2-bromophenyl)-2-[2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B15328820.png)
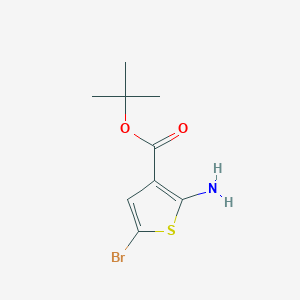
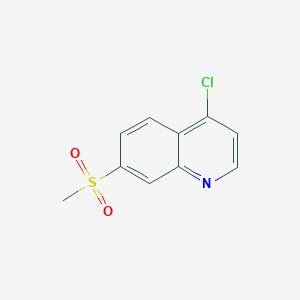
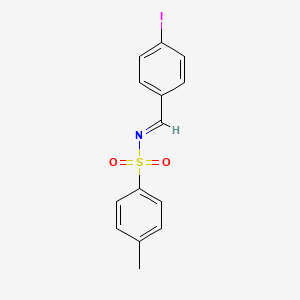
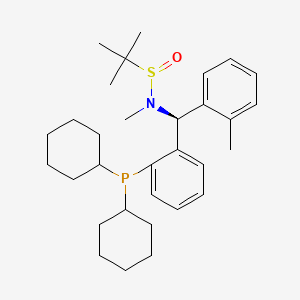
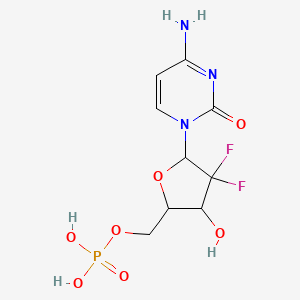
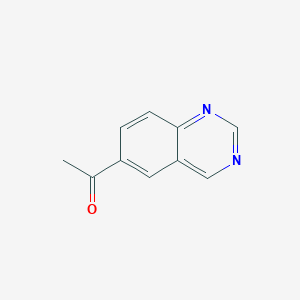
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
